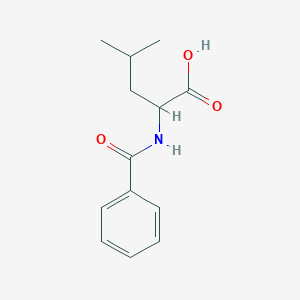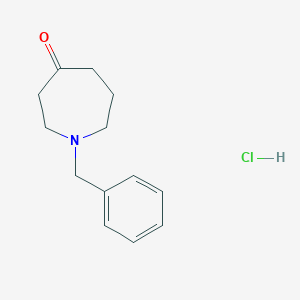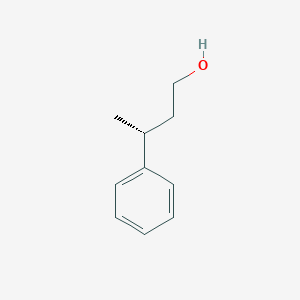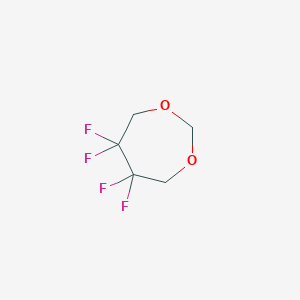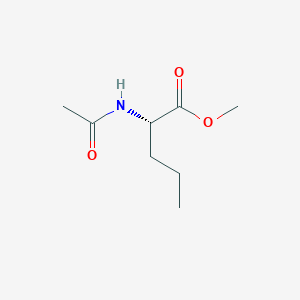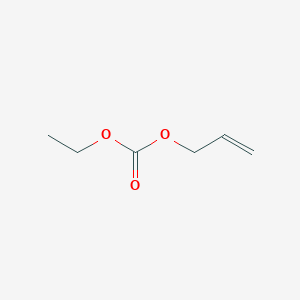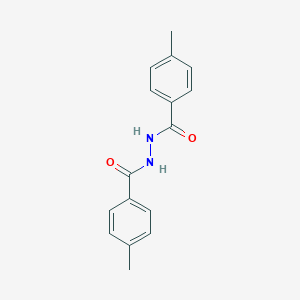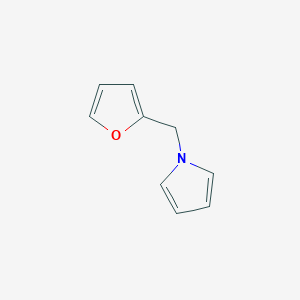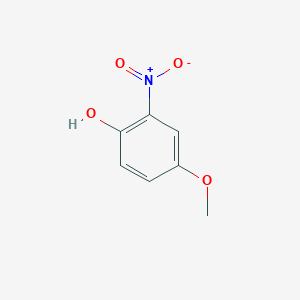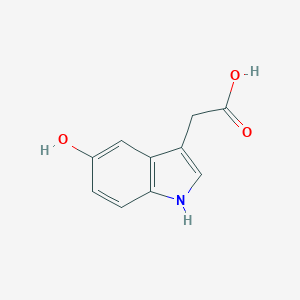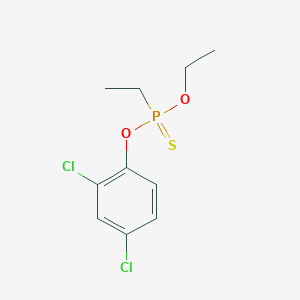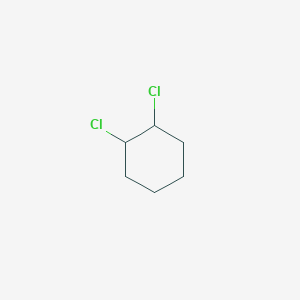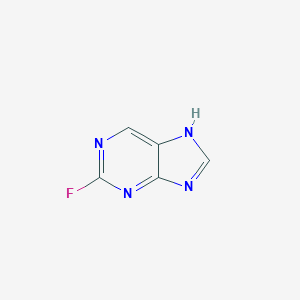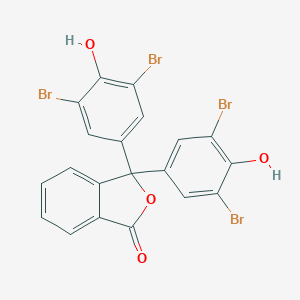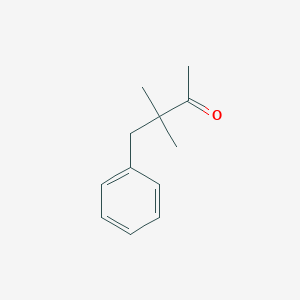
3,3-Dimethyl-4-phenylbutan-2-one
Vue d'ensemble
Description
3,3-Dimethyl-4-phenylbutan-2-one, also known as diisopropylphenylacetone, is a ketone compound that is commonly used in organic chemistry synthesis. This compound is known for its unique chemical structure and has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-phenylbutan-2-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound is known for its ability to undergo various chemical reactions, such as reduction, oxidation, and condensation reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 3,3-Dimethyl-4-phenylbutan-2-one. However, studies have shown that this compound has low toxicity levels and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dimethyl-4-phenylbutan-2-one in laboratory experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 3,3-Dimethyl-4-phenylbutan-2-one. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the potential applications of this compound in the field of medicinal chemistry, where it may have potential as a drug candidate for the treatment of various diseases.
In conclusion, 3,3-Dimethyl-4-phenylbutan-2-one is a unique ketone compound that has potential applications in various scientific fields. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Applications De Recherche Scientifique
3,3-Dimethyl-4-phenylbutan-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic chemistry synthesis, where this compound is used as a key intermediate in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
13705-37-8 |
|---|---|
Nom du produit |
3,3-Dimethyl-4-phenylbutan-2-one |
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3,3-dimethyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
UBNAVIPKORDBNB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Autres numéros CAS |
13705-37-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

